Home > Products > Screening Compounds P144877 > alpha-Fluoro-beta-alanine, (S)-
alpha-Fluoro-beta-alanine, (S)- - 130695-34-0

alpha-Fluoro-beta-alanine, (S)-

Catalog Number: EVT-508623
CAS Number: 130695-34-0
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-fluoro-beta-alanine can be derived from beta-alanine through various synthetic routes involving fluorination processes. It falls under the category of fluorinated amino acids, which have been extensively studied for their biological activities and potential therapeutic applications. The compound is noted for its role in enhancing the pharmacological profiles of certain drugs, particularly in cancer therapy and metabolic studies .

Synthesis Analysis

The synthesis of alpha-fluoro-beta-alanine involves several methods, primarily focusing on the introduction of fluorine into beta-alanine. Key synthetic routes include:

  1. Nucleophilic Fluorination: This method typically employs reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine into alcohols derived from beta-amino acids. The reaction conditions often require careful control to ensure high yields and enantiomeric purity .
  2. Electrophilic Fluorination: Electrophilic sources such as N-fluorobenzenesulfonimide (NFSI) are utilized in conjunction with reactions like Arndt-Eistert homologation and Mannich reactions to achieve fluorination at the desired position .
  3. Biocatalytic Methods: Recent advancements have seen the use of biocatalysts for the synthesis of alpha-fluoro-beta-alanine, leveraging enzymes such as alcohol dehydrogenases to facilitate the reaction under mild conditions, yielding high enantiomeric excess .
  4. Organocatalytic Approaches: Enantioselective organocatalysis has emerged as a promising technique, allowing for the synthesis of enantiomerically enriched compounds while minimizing waste and hazardous reagents .

These methods reflect a growing interest in developing more sustainable and efficient synthetic strategies for producing alpha-fluoro-beta-alanine.

Molecular Structure Analysis

The molecular structure of alpha-fluoro-beta-alanine can be described by its chemical formula, C3_3H6_6FNO2_2. The compound features:

  • Fluorine Atom: The presence of a fluorine atom at the alpha position significantly influences its electronic properties and reactivity.
  • Chirality: The (S)-configuration indicates that the molecule exhibits chirality, which is crucial for its biological activity.
  • Conformational Properties: Studies utilizing X-ray crystallography and NMR spectroscopy reveal preferred conformations influenced by stereoelectronic effects due to the proximity of fluorine to functional groups like amines and esters .

This structural analysis underscores the compound's potential interactions within biological systems.

Chemical Reactions Analysis

Alpha-fluoro-beta-alanine participates in various chemical reactions that enhance its utility in synthetic chemistry:

  1. Reactions with Bicarbonate: It can react non-enzymatically with bicarbonate ions to form N-carboxy-alpha-fluoro-beta-alanine, demonstrating its potential as a precursor in synthetic pathways .
  2. Peptide Synthesis: The incorporation of alpha-fluoro-beta-alanine into peptides can modify their stability and activity, making it a valuable building block in peptide chemistry.
  3. Biological Activity: Its derivatives have shown increased potency in anticancer applications, acting as inhibitors in various enzymatic pathways .

These reactions highlight the versatility of alpha-fluoro-beta-alanine in both synthetic and biological contexts.

Mechanism of Action

The mechanism of action for alpha-fluoro-beta-alanine primarily revolves around its role in biochemical pathways:

  • Inhibition Mechanism: As a structural analog of beta-alanine, it can interfere with normal metabolic processes by inhibiting enzymes that utilize beta-alanine as a substrate.
  • Fluorine's Influence: The electronegative fluorine atom alters hydrogen bonding and steric interactions within proteins or enzymes, potentially enhancing binding affinities or altering enzyme kinetics .

This mechanism contributes to its therapeutic potential in drug design and development.

Physical and Chemical Properties Analysis

Alpha-fluoro-beta-alanine exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 109.08 g/mol.
  • Solubility: It is soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range typical for amino acids.
  • Stability: The compound is relatively stable under standard laboratory conditions but may undergo decomposition upon exposure to strong acids or bases.

These properties are crucial for understanding its behavior in various applications.

Applications

Alpha-fluoro-beta-alanine has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are explored as potential drugs due to their enhanced biological activity compared to non-fluorinated counterparts.
  2. Biochemical Research: Used as a tool in studying metabolic pathways involving beta-alanine.
  3. Peptidomimetics: Its incorporation into peptide structures can lead to compounds with improved pharmacological profiles, making it valuable in drug design .

The ongoing research into alpha-fluoro-beta-alanine continues to uncover new applications across diverse fields, including medicinal chemistry and biochemistry.

Biosynthesis and Metabolic Pathways of (S)-α-Fluoro-β-Alanine

Role in 5-Fluorouracil (5-FU) Catabolism

(S)-α-Fluoro-β-alanine (FBAL) serves as the primary terminal catabolite in the metabolic degradation pathway of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This catabolic cascade is responsible for the deactivation and elimination of approximately 80-90% of administered 5-FU, significantly influencing its bioavailability and therapeutic index [1] [3].

Enzymatic Conversion via Dihydropyrimidine Dehydrogenase (DPD)

The biotransformation of 5-FU into FBAL is a multi-step enzymatic process initiated by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine metabolism. DPD catalyzes the reduction of the 5,6-double bond of 5-FU, forming 5,6-dihydro-5-fluorouracil (DHFU) in an NADPH-dependent reaction. This reduction step is followed by pyrimidine ring cleavage mediated by dihydropyrimidinase, yielding α-fluoro-β-ureidopropionic acid (FUPA). Finally, β-ureidopropionase catalyzes the irreversible hydrolysis of FUPA into FBAL (identified as the R-enantiomer in vivo due to stereospecific hydrogenation) and carbon dioxide [1] [3]. The liver represents the primary site for this catabolic sequence, with DPD expression also occurring in gastrointestinal mucosa and other tissues [3] [6].

Table 1: Enzymatic Cascade in 5-FU Catabolism to FBAL

EnzymeReaction CatalyzedPrimary SiteKey Cofactor/Requirement
Dihydropyrimidine Dehydrogenase (DPD)Reduction of 5-FU → 5,6-Dihydro-5-fluorouracil (DHFU)Liver (high expression), GI MucosaNADPH
DihydropyrimidinaseHydrolytic Ring Opening: DHFU → α-Fluoro-β-ureidopropionic acid (FUPA)LiverWater
β-UreidopropionaseHydrolysis: FUPA → (R)-α-Fluoro-β-alanine (FBAL) + CO₂ + NH₃LiverNone (Irreversible)

Downstream Metabolic Products: Fluoroacetic Acid and Fluoromalonic Acid Semi-Alcohol

FBAL undergoes further biotransformation, extending the catabolic pathway beyond a mere terminal excretion product. Crucially, FBAL serves as a precursor for the formation of highly toxic metabolites. Studies utilizing isolated perfused rat liver models and ¹⁹F NMR spectroscopy of patient urine have demonstrated that FBAL is metabolized via transamination reactions. This process generates fluoromalonic acid semialdehyde (FMASald), an unstable intermediate that rapidly decarboxylates to fluoroacetaldehyde (Facet). Facet is subsequently oxidized by aldehyde dehydrogenase to yield fluoroacetate (FAC), a potent inhibitor of the tricarboxylic acid (TCA) cycle enzyme aconitase. Alternatively, FMASald can be reduced to fluoromalonic acid semi-alcohol [3] [4] [8]. The formation of fluoroacetate is particularly significant as it provides a biochemical explanation for the cardiotoxicity and neurotoxicity occasionally observed with 5-FU therapy, linking the catabolic fate of FBAL directly to severe adverse effects [3] [4].

Stereochemical Specificity in Biotransformation

The enzymatic reactions within the 5-FU catabolic pathway exhibit pronounced stereoselectivity. The initial reduction of 5-FU by DPD proceeds with strict stereospecific trans-addition of hydrogen across the 5,6-double bond, resulting in the exclusive formation of the 5,6-dihydro-5-fluoro-uracil enantiomer. This stereochemical fidelity propagates through subsequent steps, ultimately yielding (R)-α-fluoro-β-alanine as the predominant enantiomer detected in biological systems [3]. The enzymatic defluorination of FBAL further demonstrates stereospecificity. The mitochondrial enzyme L-alanine-glyoxylate aminotransferase II (AGT2) exhibits a marked preference for the (R)-enantiomer of FBAL over the (S)-form, catalyzing the elimination of fluoride to produce malonic semialdehyde. The kinetic parameters reflect this preference: the enzyme exhibits a kcat of 6.2 min⁻¹ and Km of 2.7 mM for (R)-FBAL, compared to kcat of 2.6 min⁻¹ and Km of 0.88 mM for (S)-FBAL [4] [8]. This stereochemical preference significantly influences the pharmacokinetics and potential neurotoxicity of the different FBAL enantiomers.

Interplay Between Hepatic and Extrahepatic Metabolic Pathways

The metabolism of 5-FU and the handling of FBAL involve a complex interplay between hepatic and extrahepatic tissues. The liver is unequivocally established as the dominant site for the complete catabolic conversion of 5-FU to FBAL, as demonstrated by dynamic ¹⁹F PET and metabolic ¹⁹F MRI studies [1] [6]. Three-dimensional localized ¹⁹F magnetic resonance spectroscopy (MRS) in humans receiving 5-FU bolus injections quantifies this, showing rapid hepatic clearance of 5-FU within 17-26 minutes and a subsequent plateau of FBAL concentration (~1.0 ± 0.2 mM) in the liver by 60 minutes post-injection, representing approximately 20% of the injected dose [6].

Once synthesized in the liver, FBAL enters the systemic circulation. Its uptake into hepatocytes for further metabolism or conjugation involves specific transport mechanisms. Concentrative Na⁺- and Cl⁻-dependent uptake of FBAL into rat hepatocytes is mediated primarily by the GABA transporter GAT-2, characterized by high affinity for both β-alanine and GABA (Km = 35.3 µM and 22.5 µM, respectively). This transport requires the co-transport of multiple sodium ions (Hill coefficient ≈ 2.6) and is chloride-dependent, distinguishing it from neutral amino acid transporters [5].

Biliary excretion represents a significant route for FBAL elimination, albeit involving conjugated forms rather than free FBAL. FBAL undergoes conjugation with bile acids (cholic acid, chenodeoxycholic acid, and deoxycholic acid) in hepatocytes, forming water-soluble compounds like choloyl-α-fluoro-β-alanine (choloylFBAL), chenodeoxy choloylFBAL, and deoxycholoylFBAL. These conjugates are actively secreted into the bile. In patients with external bile drainage, conjugated FBAL metabolites account for up to 90% of the biliary-excreted fluorinated compounds derived from 5-FU pro-drugs [3] [5]. Renal excretion of free FBAL and other catabolites (FAC, FHPA) constitutes the other major elimination pathway [3] [6].

Table 2: Hepatic vs. Extrahepatic Handling of FBAL

Process/LocationKey EventsFunctional SignificanceExperimental Evidence
Hepatic CatabolismConversion of 5-FU → DHFU → FUPA → (R)-FBAL via DPD/Dihydropyrimidinase/β-UreidopropionasePrimary detoxification & elimination pathway; Generates systemic FBAL¹⁹F MRS showing FBAL plateau in liver (1.0±0.2 mM); PET/MRI studies [1] [6]
Hepatocyte TransportNa⁺/Cl⁻-dependent concentrative uptake of FBAL via GAT-2 transporterEnables further hepatic metabolism (FAC/FHPA formation, bile acid conjugation)Kinetic studies in rat hepatocytes (Km=35.3 µM); Immunodetection of GAT-2 [5]
Biliary ExcretionConjugation of FBAL with bile acids (Cholic, Chenodeoxycholic, Deoxycholic acid); Active secretionSignificant elimination route (Conjugates ≈90% of biliary 5-FU metabolites)HPLC & ¹⁹F NMR identification of choloylFBAL, chenoFBAL, dcholoFBAL in bile [3]
Systemic Circulation & Renal ExcretionDistribution of free FBAL; Filtration at glomerulusMajor route for free FBAL elimination; Contributes to neurotoxicity riskQuantification of FBAL in urine; Detection of FAC/FHPA [3] [6]

Properties

CAS Number

130695-34-0

Product Name

alpha-Fluoro-beta-alanine, (S)-

IUPAC Name

(2S)-3-amino-2-fluoropropanoic acid

Molecular Formula

C3H6FNO2

Molecular Weight

107.08 g/mol

InChI

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1

InChI Key

OJQNRNQELNLWHH-REOHCLBHSA-N

SMILES

C(C(C(=O)O)F)N

Canonical SMILES

C(C(C(=O)O)F)N

Isomeric SMILES

C([C@@H](C(=O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.